molecular formula C21H21N3OS B2672200 5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone CAS No. 478066-89-6

5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone

Cat. No.: B2672200
CAS No.: 478066-89-6
M. Wt: 363.48
InChI Key: CYXFDRLGDRWQEK-UHFFFAOYSA-N
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Description

5-(Allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone is a pyridazinone derivative with a molecular formula of C₂₁H₂₁N₃OS and a molecular weight of 363.49 g/mol . Its structure features:

  • A pyridazinone core (a six-membered ring with two adjacent nitrogen atoms).
  • An allylamino group (-NH-CH₂-CH₂-CH₂) at position 4.
  • A 4-methylphenyl group (toluyl) at position 2.
  • A 4-methylphenylsulfanyl group (-S-C₆H₄-CH₃) at position 4.

The compound’s CAS Registry Number is 478066-89-6, and it is cataloged under MDL number MFCD02083257 .

Properties

IUPAC Name

2-(4-methylphenyl)-4-(4-methylphenyl)sulfanyl-5-(prop-2-enylamino)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-4-13-22-19-14-23-24(17-9-5-15(2)6-10-17)21(25)20(19)26-18-11-7-16(3)8-12-18/h4-12,14,22H,1,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXFDRLGDRWQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCC=C)SC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Pyridazinone Core:

    • Starting with a suitable dicarbonyl compound, such as a diketone, which undergoes cyclization with hydrazine to form the pyridazinone ring.
    • Reaction conditions: reflux in ethanol or another suitable solvent.

Mechanism of Action

The mechanism of action of 5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone is not fully understood but may involve:

    Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: May affect signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyridazinone Derivatives

4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone
  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Molecular Weight : 391.46 g/mol
  • Key Features: Pyridazinone core with a piperidino group (-N-(CH₂)₅) at position 5. 4-Methoxyphenoxy (-O-C₆H₄-OCH₃) and 4-methylphenyl substituents.
  • Comparison: The target compound replaces the piperidino and methoxyphenoxy groups with allylamino and sulfanyl groups, resulting in lower molecular weight (363.49 vs. 391.46). The sulfanyl group in the target compound may enhance lipophilicity compared to the methoxyphenoxy group, which is more polar .

Triazole-Thione Derivatives ()

Examples from include:

5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Molecular Formula : C₂₀H₂₀ClN₅S
  • Molecular Weight : 397.92 g/mol
  • Key Features : Triazole core with a thione (C=S) group, 3-chlorophenyl, and morpholinylmethyl substituents.
  • Synthesis Yield : 72% .

5-(3-Chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Molecular Formula : C₂₆H₂₄ClFN₆S
  • Molecular Weight : 499.02 g/mol
  • Synthesis Yield : 83% .
  • Comparison: The triazole-thiones feature a five-membered ring with three nitrogen atoms, contrasting with the pyridazinone’s six-membered ring. This difference likely affects rigidity and hydrogen-bonding capacity. The thione group (C=S) in triazoles may confer stronger intermolecular interactions (e.g., hydrogen bonding) compared to the sulfanyl (-S-) group in the target compound. Higher molecular weights (up to 499.02 g/mol) in triazole derivatives are attributed to bulkier substituents like piperazine .

Thiadiazole Derivatives ()

2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole

  • Key Features :
    • Butterfly-shaped conformation with two thiadiazole rings.
    • Dihedral angles between thiadiazole and phenyl rings: 0.8–0.9° (near-planar).
    • Crystal lattice parameters: a = 16.8944 Å, b = 4.1959 Å, c = 27.107 Å, β = 96.084° .
  • Comparison: The target compound’s pyridazinone core lacks the sulfur-rich thiadiazole structure, which may reduce conformational rigidity. Both compounds share 4-methylphenyl substituents, suggesting similar contributions to lipophilicity.

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Notable Features Reference
5-(Allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone C₂₁H₂₁N₃OS 363.49 Pyridazinone Allylamino, 4-methylphenyl, sulfanyl High lipophilicity
4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone C₂₃H₂₅N₃O₃ 391.46 Pyridazinone Methoxyphenoxy, piperidino Polar substituents
5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione C₂₀H₂₀ClN₅S 397.92 Triazole 3-Chlorophenyl, morpholinylmethyl, thione High yield (72%), rigid structure
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole - - Thiadiazole Dual sulfanyl, 4-methylphenyl Butterfly conformation, planar rings

Key Findings

Heterocycle Impact: Pyridazinones (six-membered) offer more conformational flexibility than triazoles (five-membered) or thiadiazoles (rigid, planar).

Substituent Effects: Allylamino and sulfanyl groups in the target compound likely increase lipophilicity, whereas methoxyphenoxy (in ) adds polarity. Bulky substituents (e.g., piperazine in triazoles) elevate molecular weight and may hinder membrane permeability .

Synthetic Accessibility :

  • Triazole-thiones are synthesized with yields up to 83% , suggesting efficient methodologies . Data on the target compound’s synthesis are unavailable.

Biological Activity

5-(Allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone is a heterocyclic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C21H21N3OS
  • Molecular Weight: 363.48 g/mol
  • CAS Number: 478066-89-6

The compound features an allylamino group and two 4-methylphenyl groups, contributing to its unique reactivity and potential biological activities. The presence of the sulfanyl group further distinguishes it from other pyridazinone derivatives.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific molecular targets, potentially modulating enzyme activities or signaling pathways involved in cellular processes such as:

  • Cell Growth Regulation
  • Apoptosis
  • Metabolic Processes

Biological Activities

Research indicates that compounds within the pyridazinone class exhibit a variety of biological activities, which can be summarized as follows:

Anticancer Activity

Numerous studies have reported the anticancer potential of pyridazinone derivatives. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including:

Cell Line Activity
Leukemia (SR)GI50 < 0.1 mM
Non-small cell lung cancer (NCI-H522)GI50 < 0.1 mM
Breast carcinoma (MDA-MB-231)Significant inhibition
Colon carcinoma (HCT-116)Notable activity

Studies indicate that modifications in the structure can significantly affect the potency and selectivity of these compounds against cancer cells .

Antimicrobial Activity

Pyridazinones have also demonstrated antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. The following table summarizes key findings:

Microorganism Activity
E. coliInhibited
Staphylococcus aureusInhibited
Candida albicansInhibited

Research has shown that certain derivatives display strong antibacterial and antifungal activities, making them candidates for further development as therapeutic agents .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyridazinones have been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting potential use in treating inflammatory diseases .

Case Studies

  • Anticancer Study : A series of pyridazinone derivatives were synthesized and tested against multiple cancer cell lines. The study found that specific modifications led to enhanced activity against leukemia and lung cancer cells, indicating structural activity relationships that could inform future drug design .
  • Antimicrobial Research : A novel pyridazinone derivative was tested for its efficacy against Mycobacterium tuberculosis, showing promising results that warrant further investigation for potential use in treating tuberculosis .

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity
    • Compounds containing pyridazine derivatives have been reported to exhibit antimicrobial properties. Studies have shown that modifications to the pyridazine structure can enhance their efficacy against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans . The disk diffusion method has been commonly used to evaluate the antimicrobial activity of synthesized derivatives, including those based on 5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone.
  • Anticancer Potential
    • Pyridazine derivatives have been explored for their anticancer properties. The compound's ability to inhibit certain cancer cell lines could be attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis .
  • Anti-inflammatory Effects
    • Research indicates that pyridazine-based compounds may also possess anti-inflammatory properties, making them potential candidates for treating conditions characterized by inflammation .

Case Study 1: Antimicrobial Evaluation

A study evaluated several pyridazinone derivatives, including this compound, against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that derivatives of this compound could induce apoptosis in specific types of cancer cells. The mechanism was hypothesized to involve the inhibition of key signaling pathways associated with cell survival and proliferation .

Chemical Reactions Analysis

Allylamino Group

The allylamino moiety (-NH-CH2-CH=CH2) exhibits dual reactivity:

  • Nucleophilic Substitution : The amino group can react with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to form amides or sulfonamides .

  • Allylic Oxidation : Catalytic oxidation (e.g., with SeO2) may convert the allyl group to an epoxide or carbonyl derivative .

  • Cycloaddition : Participation in [3+2] cycloadditions with nitriles or carbonyl compounds is plausible .

Sulfanyl Group

The -S-(4-methylphenyl) group undergoes:

  • Oxidation : Treatment with H2O2 or mCPBA oxidizes the sulfanyl (-S-) to sulfoxide (-SO-) or sulfone (-SO2-) .

  • Radical Reactions : The S-C bond may cleave under UV light or radical initiators, enabling cross-coupling reactions .

Pyridazinone Ring

The heteroaromatic ring participates in:

  • Electrophilic Substitution : Nitration or halogenation at electron-rich positions (C-5 or C-6) .

  • Ring-Opening Reactions : Strong acids or bases may hydrolyze the ring to form diketones or amino acids .

Documented Transformations

Although direct studies on this compound are scarce, analogous pyridazinones exhibit the following reactions:

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) yields azomethine derivatives (C=N bonds) .

  • Cyclization : Intramolecular cyclization with POCl3 or PCl3 forms fused heterocycles (e.g., selenadiazolopyridazines) .

  • Cross-Coupling : Suzuki-Miyaura coupling at the sulfanyl group with aryl boronic acids .

Biological Activity Correlations

While not a reaction, the compound’s bioactivity is influenced by its substituents:

  • Antimicrobial Effects : Sulfanyl and allylamino groups enhance membrane penetration, as seen in related thiadiazoles .

  • Enzyme Inhibition : Pyridazinones with sulfanyl groups show acetylcholinesterase inhibition via π-π stacking and H-bonding .

Stability and Degradation

  • Thermal Stability : Pyridazinones decompose above 250°C, forming aromatic amines and sulfur oxides .

  • Photodegradation : UV exposure may cleave the allyl or sulfanyl groups, generating free radicals .

Q & A

Q. What are the established synthetic routes for 5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., 4-[(4-methylphenyl)sulfanyl] groups) are introduced using alkyl halides in methanol with NaOH as a base, followed by coupling with allylamine derivatives under reflux conditions . Xylene and p-toluenesulfonic acid are common solvents/catalysts for cyclization steps in pyridazinone synthesis .

Q. Which analytical techniques are critical for structural confirmation?

  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths, angles, and stereochemistry .
  • Spectroscopy : NMR (¹H/¹³C) identifies allylamino and sulfanyl substituents, while IR confirms carbonyl (C=O) and amine (N-H) groups .
  • HPLC : Buffers like ammonium acetate (pH 6.5) ensure purity assessment via retention time matching .

Advanced Research Questions

Q. How do substituents like allylamino and sulfanyl groups influence bioactivity in pyridazinone derivatives?

Structure-activity relationship (SAR) studies reveal that:

  • The sulfanyl group enhances electron-withdrawing effects, stabilizing interactions with enzymatic targets (e.g., antimicrobial enzymes) .
  • Allylamino substituents improve solubility and modulate pharmacokinetics, as seen in analogs with antiviral or antiplatelet activity . Computational docking (e.g., AutoDock) can predict binding affinities to targets like thrombin or viral proteases .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?

  • Assay standardization : Ensure consistent buffer conditions (e.g., pH 6.5 for HPLC) and cell lines .
  • Statistical analysis : Use ANOVA to compare bioactivity across batches, accounting for variables like solvent purity or incubation time .
  • Metabolic stability tests : Assess cytochrome P450 interactions to identify metabolite interference .

Q. What computational methods are employed to model pyridazinone derivatives?

  • DFT calculations : Predict vibrational frequencies (IR) and electron density maps (e.g., AIM analysis) to validate crystallographic data .
  • Molecular dynamics : Simulate ligand-protein binding over nanosecond timescales to optimize substituent positions .

Q. How can synthetic yields be optimized for large-scale pyridazinone production?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 20 hours to 2 hours) while maintaining >80% yield .
  • Catalyst screening : p-Toluenesulfonic acid outperforms HCl in cyclization steps due to milder acidity and reduced side reactions .

Q. What methodologies assess thermal stability and degradation pathways?

  • Thermogravimetric analysis (TGA) : Measures mass loss at elevated temperatures (e.g., 150–300°C) to identify decomposition points .
  • LC-MS : Detects degradation products (e.g., sulfoxide derivatives) under oxidative stress .

Methodological Notes

  • Crystallography : SHELXL is preferred for small-molecule refinement due to robust handling of twinning and high-resolution data .
  • Bioassay design : Include positive controls (e.g., fluconazole for antifungal tests) and triplicate measurements to minimize variability .
  • Data repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

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